molecular formula C13H21ClFN B6215585 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine hydrochloride CAS No. 2742657-07-2

2-(3-tert-butylphenyl)-2-fluoropropan-1-amine hydrochloride

Cat. No.: B6215585
CAS No.: 2742657-07-2
M. Wt: 245.8
InChI Key:
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Description

2-(3-tert-Butylphenyl)-2-fluoropropan-1-amine hydrochloride is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a fluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-tert-butylphenol, which is then subjected to a series of reactions to introduce the fluoropropan-1-amine group. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butylphenyl)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-tert-Butylphenyl)-2-fluoropropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone: This compound is a fluorinated acetophenone derivative with similar structural features.

    3-tert-Butylphenol: This compound shares the tert-butylphenyl moiety but lacks the fluoropropan-1-amine group.

Uniqueness

2-(3-tert-Butylphenyl)-2-fluoropropan-1-amine hydrochloride is unique due to the presence of both the tert-butyl group and the fluoropropan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine hydrochloride involves the reaction of 3-tert-butylbenzaldehyde with nitroethane to form 3-(2-nitroprop-1-en-1-yl)tert-butylbenzene, which is then reduced to 2-(3-tert-butylphenyl)propan-1-amine. This amine is then reacted with hydrogen fluoride to form 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-tert-butylbenzaldehyde", "Nitroethane", "Sodium borohydride", "Hydrogen fluoride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-tert-butylbenzaldehyde with nitroethane in the presence of a base such as potassium hydroxide to form 3-(2-nitroprop-1-en-1-yl)tert-butylbenzene.", "Step 2: Reduction of 3-(2-nitroprop-1-en-1-yl)tert-butylbenzene using sodium borohydride to form 2-(3-tert-butylphenyl)propan-1-amine.", "Step 3: Reaction of 2-(3-tert-butylphenyl)propan-1-amine with hydrogen fluoride to form 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine.", "Step 4: Conversion of 2-(3-tert-butylphenyl)-2-fluoropropan-1-amine to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS No.

2742657-07-2

Molecular Formula

C13H21ClFN

Molecular Weight

245.8

Purity

95

Origin of Product

United States

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